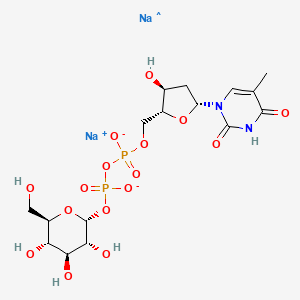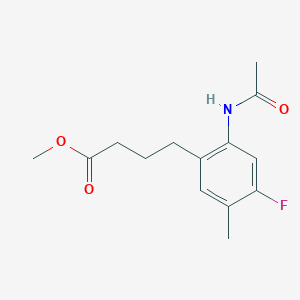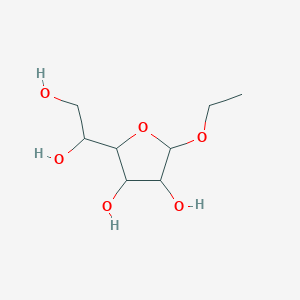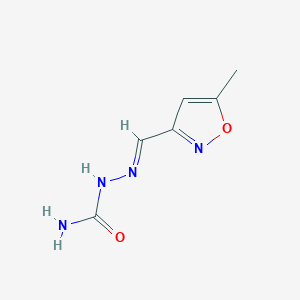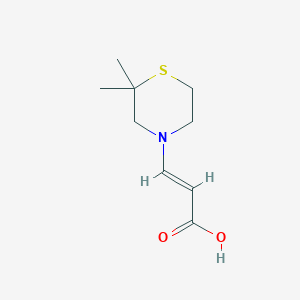
3-(2,2-Dimethylthiomorpholin-4-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethylthiomorpholin-4-yl)prop-2-enoic acid is an organic compound that features a thiomorpholine ring substituted with two methyl groups and a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethylthiomorpholin-4-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of Methyl Groups: The thiomorpholine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Prop-2-enoic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid moiety, converting it to a saturated carboxylic acid.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiomorpholine ring or the prop-2-enoic acid moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.
Agriculture: It may be used in the development of agrochemicals, such as herbicides or pesticides.
Mécanisme D'action
The mechanism of action of 3-(2,2-Dimethylthiomorpholin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and the prop-2-enoic acid moiety can interact with active sites, leading to inhibition or activation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Thiomorpholine Derivatives: Compounds with similar thiomorpholine rings but different substituents.
Prop-2-enoic Acid Derivatives: Compounds with similar prop-2-enoic acid moieties but different ring structures.
Uniqueness: 3-(2,2-Dimethylthiomorpholin-4-yl)prop-2-enoic acid is unique due to the combination of the thiomorpholine ring and the prop-2-enoic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the dimethyl groups further enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H15NO2S |
|---|---|
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
(E)-3-(2,2-dimethylthiomorpholin-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H15NO2S/c1-9(2)7-10(5-6-13-9)4-3-8(11)12/h3-4H,5-7H2,1-2H3,(H,11,12)/b4-3+ |
Clé InChI |
NTDQBHAUOQXICY-ONEGZZNKSA-N |
SMILES isomérique |
CC1(CN(CCS1)/C=C/C(=O)O)C |
SMILES canonique |
CC1(CN(CCS1)C=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




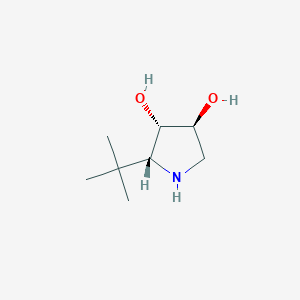
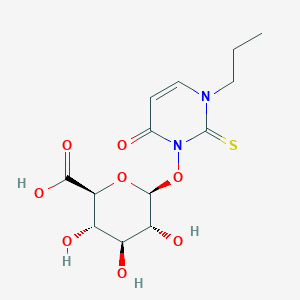
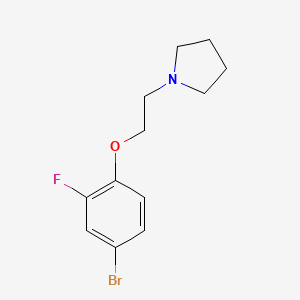
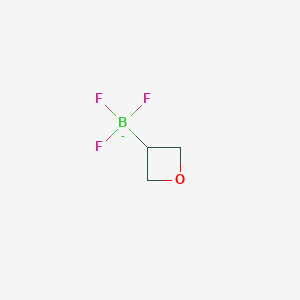
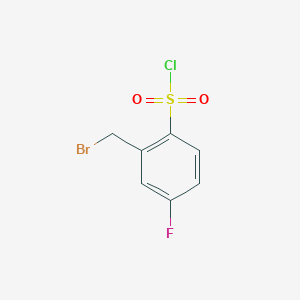


![4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d] pyrimidine](/img/structure/B15205058.png)
